2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Description
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol is a brominated pyridine derivative featuring a methylaminoethanol side chain. Its structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a methylamino-ethanol group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine substituent, which modulates the pyridine ring’s electronic properties, and the amino-alcohol moiety, which provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYMDUNJPTJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634137 | |
| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-47-3 | |
| Record name | 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 5-Bromo-2-pyridinecarbaldehyde
A widely employed route involves the reductive amination of 5-bromo-2-pyridinecarbaldehyde with ethanolamine. This method leverages the aldehyde's electrophilicity to form an imine intermediate, which is subsequently reduced to the target secondary amine.
Reaction Conditions
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Aldehyde Synthesis : 5-Bromo-2-pyridinecarbaldehyde is typically prepared via oxidation of 5-bromo-2-pyridinemethanol using manganese dioxide (MnO₂) in dichloromethane at 25°C for 12 hours.
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Reductive Amination : The aldehyde (1.0 eq) reacts with ethanolamine (1.2 eq) in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at pH 5–6 (maintained by acetic acid). The reaction achieves yields of 68–72% after purification by column chromatography.
Advantages : High atom economy and compatibility with scale-up.
Limitations : Requires stringent pH control to minimize aldehyde self-condensation.
Nucleophilic Substitution on 5-Bromo-2-(bromomethyl)pyridine
This two-step approach involves the preparation of 5-bromo-2-(bromomethyl)pyridine, followed by displacement of the bromine atom with ethanolamine.
Step 1: Bromination of 2-Methyl-5-bromopyridine
2-Methyl-5-bromopyridine undergoes radical bromination using N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in carbon tetrachloride at 80°C for 6 hours, yielding 5-bromo-2-(bromomethyl)pyridine (89% yield).
Step 2: Amine Coupling
The dibrominated intermediate reacts with ethanolamine (2.0 eq) in dimethylformamide (DMF) at 60°C for 24 hours, with potassium carbonate (K₂CO₃, 3.0 eq) as a base. Post-reaction aqueous workup affords the product in 65–70% yield.
Advantages : Straightforward purification via crystallization.
Limitations : Requires handling of hazardous brominating agents.
Alternative Methodologies
Mannich Reaction with 5-Bromo-2-picoline
A less common but efficient route employs the Mannich reaction, where 5-bromo-2-picoline reacts with formaldehyde and ethanolamine in acidic conditions.
Conditions :
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5-Bromo-2-picoline (1.0 eq), paraformaldehyde (1.5 eq), and ethanolamine (1.2 eq) in ethanol with hydrochloric acid (HCl, 0.5 eq) at 70°C for 8 hours.
Challenges : Competing polymerization of formaldehyde necessitates careful stoichiometric control.
Catalytic Amination Using Transition Metals
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale syntheses prioritize solvent recovery systems, particularly for DMF and methanol. Continuous distillation units reduce waste generation by 40–50% compared to batch processes.
Byproduct Management
The formation of di-aminated byproducts (e.g., bis-ethanolamine derivatives) is mitigated by:
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Maintaining ethanolamine in slight excess (1.2–1.5 eq)
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Implementing real-time HPLC monitoring during nucleophilic substitutions
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 72 | 99.5 | High | 220 |
| Nucleophilic Substitution | 70 | 98.7 | Moderate | 190 |
| Mannich Reaction | 62 | 97.2 | Low | 165 |
| Catalytic Amination | 78 | 99.1 | High | 310 |
Cost Index reflects raw material expenses at 100 kg batch scale .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Azides, nitriles
Scientific Research Applications
The presence of the bromine atom at the 5-position of the pyridine ring significantly impacts the compound's chemical reactivity and biological activity. The bromine enhances the compound's ability to interact with biological targets, making it a candidate for antimicrobial and anticancer research. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial properties : The structural features facilitate interactions with microbial targets, potentially leading to inhibitory effects.
- Anticancer activity : Docking studies suggest that 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol may interact with proteins involved in cancer pathways, indicating its utility in cancer research.
Potential Applications
Due to its unique structure and biological activity, this compound has several potential applications:
- Drug Development : Its ability to bind to various biomolecules makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Cancer Research : Interaction studies indicate that it may influence cancer-related pathways, warranting further investigation into its mechanisms of action.
- Antimicrobial Research : Given its potential antimicrobial properties, this compound could be explored as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
2-(3-Bromopyridin-2-yl)ethan-1-ol
- Structure: Bromine at the pyridine 3-position; ethanol directly attached to the pyridine 2-position.
- Key Differences: Bromine position (3 vs. 5) alters electronic effects: 5-bromo is meta-directing, while 3-bromo may influence ring reactivity differently. Lacks the methylamino linker, reducing hydrogen-bond donor capacity compared to the target compound.
- Synthesis : Prepared via literature methods, with NMR data (δH 8.45–3.16 ppm) confirming regiochemistry .
2-((5-Aminopyridin-2-yl)(methyl)amino)ethan-1-ol
- Structure: Amino group at the pyridine 5-position instead of bromine.
- Key Differences: Substitution of bromine (electron-withdrawing) with amino (electron-donating) drastically changes electronic properties and solubility. Potential for increased basicity due to the amino group.
- Availability : Discontinued commercial product, highlighting challenges in sourcing brominated vs. aminated derivatives .
(5-Bromopyrid-2-yl)methanol
- Structure: Hydroxymethyl group at pyridine 2-position; lacks the amino-ethanol chain.
- Key Differences: Reduced hydrogen-bonding capacity (one hydroxyl vs. amino and hydroxyl groups). Simpler structure may limit applications in chelation or multi-target interactions .
Non-Pyridine Analogues
2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol
- Structure: Naphthalene core with bromine at the 6-position and methylaminoethanol side chain.
- Key Differences: Larger aromatic system (naphthalene vs. Bromine position on naphthalene may influence binding interactions in biological systems differently .
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Structure : Phenyl ring with bromine (4-position) and methoxy (2-position) substituents.
- Key Differences :
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Aromatic System | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol | Pyridine | 5-Br, CH₂NHCH₂CH₂OH | 245.11* | Amino, hydroxyl, bromine |
| 2-(3-Bromopyridin-2-yl)ethan-1-ol | Pyridine | 3-Br, CH₂CH₂OH | 202.03 | Hydroxyl, bromine |
| 2-((5-Aminopyridin-2-yl)(methyl)amino)ethan-1-ol | Pyridine | 5-NH₂, CH₂N(CH₃)CH₂CH₂OH | 181.21 | Amino, hydroxyl, methylamino |
| (5-Bromopyrid-2-yl)methanol | Pyridine | 5-Br, CH₂OH | 188.02 | Hydroxyl, bromine |
| 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol | Naphthalene | 6-Br, CH₂N(CH₃)CH₂CH₂OH | 335.23 | Amino, hydroxyl, bromine |
*Calculated based on molecular formula C₈H₁₀BrN₂O.
Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely parallels ’s reductive amination (39.1% yield), but bromine’s position may require optimized conditions to avoid steric hindrance .
- Spectroscopic Insights : Unlike 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (), pyridine derivatives exhibit distinct NMR shifts (e.g., pyridine protons at δH 8.45–7.07 ppm vs. phenyl protons) .
- Biological Relevance: Amino-alcohol moieties (e.g., in ’s 2-[methyl(pyridin-2-yl)amino]ethan-1-ol) enhance solubility and target engagement, but bromine’s presence in the target compound may improve metabolic stability .
Biological Activity
2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₈H₁₁BrN₂O
- Molecular Weight : 219.09 g/mol
- Structural Features : It contains a brominated pyridine ring and an amino alcohol structure, where the bromine atom at the 5-position enhances its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, leading to inhibition of growth .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Docking studies have suggested that it may interact with proteins involved in cancer pathways, indicating possible utility in cancer research.
Case studies have demonstrated the following:
- Cell Line Tested : MCF7 (breast cancer cell line)
- IC₅₀ Value : Approximately 25.72 ± 3.95 µM, indicating significant cytotoxicity.
- Mechanism of Action : Flow cytometry results showed that the compound promotes apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
The biological activities of this compound may be attributed to several mechanisms:
- Protein Binding : Interaction with biomolecules such as enzymes and receptors involved in critical cellular pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.
Research Findings and Case Studies
Recent studies have expanded our understanding of this compound's capabilities:
- A study reported that derivatives of similar compounds exhibited selective activity against Chlamydia, suggesting a broader spectrum of antimicrobial potential for related structures .
- Another investigation highlighted the importance of substituents on the pyridine ring in influencing biological activity, emphasizing the role of bromine in enhancing reactivity compared to other halogens like chlorine or iodine.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol, and how is reaction progress monitored?
- Methodological Answer : A common synthesis involves refluxing intermediates like (5-bromopyridin-2-yl)methanol with ethanolamine derivatives in ethanol, using KOH as a base. Reaction completion is monitored via thin-layer chromatography (TLC), followed by acidification (e.g., HCl) to precipitate the product, which is then crystallized from ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Structural validation requires a combination of 1H NMR (to confirm amine and alcohol protons), IR spectroscopy (to identify N-H and O-H stretches), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). These methods align with protocols used for analogous ethanolamine derivatives .
Q. What intermediates are typically involved in synthesizing this compound?
- Methodological Answer : Key intermediates include (5-bromopyridin-2-yl)methanol (CAS RN 88139-91-7), which undergoes amination with ethanolamine derivatives. Physical properties (e.g., mp 59–60°C) and purity (≥97%) of intermediates are critical for yield optimization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or tautomeric forms. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography (with real-space R factor <0.15 and correlation coefficient >0.93) can clarify structural ambiguities. For example, RMSZ-bond-angle deviations >2.13 in crystallography may indicate conformational flexibility .
Q. What strategies improve yield in large-scale syntheses of this compound?
- Methodological Answer : Optimize reaction time (e.g., 5–8 hours under reflux), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for amine:alcohol). Post-reaction purification via column chromatography or recrystallization (using ethanol/ice mixtures) enhances purity .
Q. How does the bromine substituent influence reactivity in downstream modifications?
- Methodological Answer : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or facilitates nucleophilic aromatic substitution. For example, brominated pyridines are precursors for labeled analogs in LC/ESI-MS studies, enabling trace detection in biological matrices .
Q. How can binding interactions between this compound and biological targets be analyzed?
- Methodological Answer : Use X-ray crystallography to determine ligand-protein binding modes, with geometric parameters (e.g., RMSZ-bond-length <1.66) and occupancy scores (average ≥1.0) validating fit. In silico docking studies complement experimental data to predict binding affinities .
Methodological Notes
- Synthesis : Prioritize intermediates with ≥97% purity to minimize side reactions .
- Characterization : Combine LC/ESI-MS (for quantification) with in-source fragmentation to confirm derivatization pathways .
- Structural Analysis : Cross-validate crystallographic data (e.g., R factor <0.15) with spectroscopic results to ensure accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
